molecular formula C15H19ClN2O3 B2775107 Phenyl 4-(2-chloropropanoyl)-1,4-diazepane-1-carboxylate CAS No. 2411271-61-7

Phenyl 4-(2-chloropropanoyl)-1,4-diazepane-1-carboxylate

Cat. No.: B2775107
CAS No.: 2411271-61-7
M. Wt: 310.78
InChI Key: RUAVRVDIYARGLL-UHFFFAOYSA-N
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Description

Phenyl 4-(2-chloropropanoyl)-1,4-diazepane-1-carboxylate is a chemical compound that belongs to the class of diazepanes. This compound is characterized by the presence of a phenyl group, a chloropropanoyl group, and a diazepane ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-(2-chloropropanoyl)-1,4-diazepane-1-carboxylate typically involves the following steps:

    Formation of 2-chloropropionyl chloride: This is achieved by chlorination of propionyl chloride followed by hydrolysis.

    Friedel-Crafts Acylation: The 2-chloropropionyl chloride is then reacted with benzene in the presence of a Lewis acid catalyst to form 2-chloro-1-phenyl-1-propanone.

    Formation of Diazepane Ring: The 2-chloro-1-phenyl-1-propanone is then reacted with 1,4-diazepane under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-(2-chloropropanoyl)-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the chloropropanoyl group to a propanol group.

    Substitution: The chlorine atom in the chloropropanoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly used.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Propanol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Phenyl 4-(2-chloropropanoyl)-1,4-diazepane-1-carboxylate is used in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Phenyl 4-(2-chloropropanoyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-chloropropanoyl)phenyl]acetamide
  • 4-(2-Chloropropanoyl)phenyl 2-chloropropanoate

Uniqueness

Phenyl 4-(2-chloropropanoyl)-1,4-diazepane-1-carboxylate is unique due to its diazepane ring, which imparts specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

phenyl 4-(2-chloropropanoyl)-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c1-12(16)14(19)17-8-5-9-18(11-10-17)15(20)21-13-6-3-2-4-7-13/h2-4,6-7,12H,5,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAVRVDIYARGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCN(CC1)C(=O)OC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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